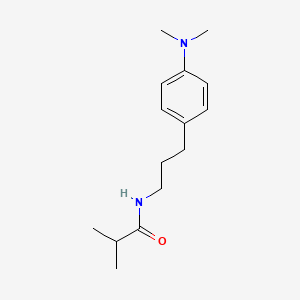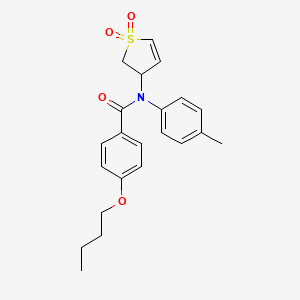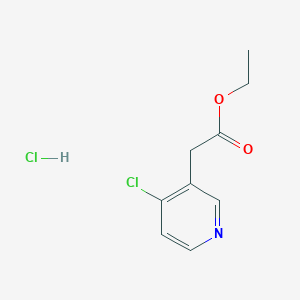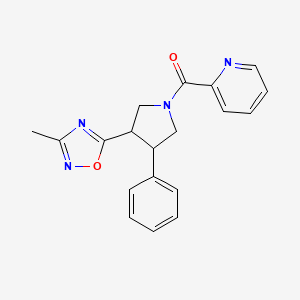
6-Chlor-5-nitro-1H-Indol
Übersicht
Beschreibung
6-Chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been found in many important synthetic drug molecules .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
aureus by damaging their membranes .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
6-Chloro-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-chloro-5-nitro-1H-indole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 6-chloro-5-nitro-1H-indole on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 6-chloro-5-nitro-1H-indole can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6-chloro-5-nitro-1H-indole exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, 6-chloro-5-nitro-1H-indole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-5-nitro-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-chloro-5-nitro-1H-indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 6-chloro-5-nitro-1H-indole has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 6-chloro-5-nitro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and impaired physiological function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
6-Chloro-5-nitro-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. For example, the metabolism of 6-chloro-5-nitro-1H-indole can lead to the production of reactive intermediates that can interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6-chloro-5-nitro-1H-indole within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 6-chloro-5-nitro-1H-indole within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 6-chloro-5-nitro-1H-indole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 6-chloro-5-nitro-1H-indole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-nitro-1H-indole typically involves the nitration of 6-chloroindole. One common method includes the reaction of 6-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indole ring .
Industrial Production Methods: Industrial production of 6-chloro-5-nitro-1H-indole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 6-Chloro-5-amino-1H-indole.
Substitution: 6-Substituted-5-nitro-1H-indole derivatives.
Oxidation: Various oxidized indole derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Nitroindole: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Chloroindole: Lacks the nitro group, reducing its potential biological activities.
5-Chloro-6-nitroindole: An isomer with different substitution patterns, leading to different reactivity and applications
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
6-chloro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVBKWHXWRBUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-1,3-dimethyl-8-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2433476.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2433480.png)

![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)
![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2433484.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2433486.png)
![3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2433487.png)
![6-(2-methoxyphenyl)-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2433490.png)


![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)
![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)
